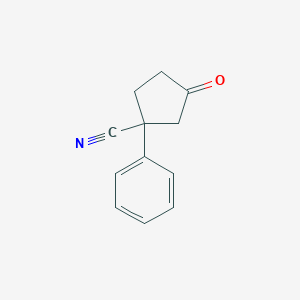

3-oxo-1-phenylCyclopentanecarbonitrile

Beschreibung

3-Oxo-1-phenylcyclopentanecarbonitrile is a cyclopentane derivative characterized by a ketone group at the 3-position, a phenyl group at the 1-position, and a nitrile group attached to the cyclopentane ring. This compound combines aromatic (phenyl), polar (ketone), and electron-withdrawing (nitrile) functionalities, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-deficient nature of the nitrile group and the steric effects of the phenyl substituent.

Eigenschaften

IUPAC Name |

3-oxo-1-phenylcyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-9-12(7-6-11(14)8-12)10-4-2-1-3-5-10/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRHZWLLYHCYQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1=O)(C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84409-26-7 | |

| Record name | 3-oxo-1-phenylcyclopentane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-1-phenylCyclopentanecarbonitrile typically involves the reaction of cyclopentanone with benzyl cyanide in the presence of a base. The reaction proceeds through a nucleophilic addition of the cyanide ion to the carbonyl group of cyclopentanone, followed by dehydration to form the nitrile group .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-oxo-1-phenylCyclopentanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-oxo-1-phenylCyclopentanecarbonitrile is used as an intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving nitrile and keto groups.

Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and materials science.

Wirkmechanismus

The mechanism of action of 3-oxo-1-phenylCyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile and keto groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic addition reactions, forming covalent bonds with target molecules and modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison

Calculated based on molecular formula; *No direct data on the target compound in evidence.

Key Observations:

Functional Group Influence: The nitrile group in this compound enhances electrophilicity compared to the ester and amine groups in Methyl 3-aminocyclopentanecarboxylate . This difference likely affects solubility and reactivity in nucleophilic substitutions. Chlorinated compounds like Octachlorocyclopentene and OCDF exhibit high molecular weights and environmental persistence due to chlorine substituents, contrasting with the lighter, non-halogenated target compound .

Steric and Electronic Effects :

- The phenyl group in the target compound introduces steric hindrance and aromatic stabilization, which may reduce ring strain compared to fully saturated or chlorinated analogs.

Hazard Potential: While Methyl 3-aminocyclopentanecarboxylate requires precautions for inhalation and skin contact , chlorinated compounds like OCDF are associated with bioaccumulation and toxicity .

Research Findings and Limitations

- Data Gaps: The provided evidence lacks direct studies on the target compound. Structural inferences are drawn from Methyl 3-aminocyclopentanecarboxylate (reactivity of amine/ester groups) and chlorinated cyclopentane derivatives (steric/electronic profiles) .

Biologische Aktivität

3-Oxo-1-phenylcyclopentanecarbonitrile, a compound with the chemical formula C12H11N, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The structural formula of this compound is characterized by a cyclopentane ring with a phenyl group and a carbonitrile functional group. This unique structure contributes to its biological activity and interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The compound can be synthesized from readily available precursors, making it accessible for further studies in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. In vitro assays have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, the compound exhibited a minimum inhibitory concentration (MIC) value as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.83 |

| Micrococcus luteus | N/A |

Cytotoxicity

Cytotoxicity assays using human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts) have shown that while the compound exhibits antimicrobial properties, it also has varying levels of cytotoxic effects. The IC50 values indicate that the compound has a lower toxicity profile on BALB/c 3T3 cells compared to HaCat cells, suggesting a selective toxicity that may be beneficial for therapeutic applications .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Key Enzymes : Molecular docking studies suggest strong binding interactions with bacterial targets such as MurD and DNA gyrase, critical for bacterial cell wall synthesis and DNA replication respectively. The binding energies observed are comparable to established antibiotics like ciprofloxacin .

- Formation of Hydrogen Bonds : The compound forms crucial hydrogen bonds with amino acid residues in the active sites of these enzymes, which is essential for its antibacterial activity .

Case Studies

In a comparative study involving various derivatives of similar compounds, researchers found that modifications to the phenyl group significantly influenced the biological activity. For instance, certain substituents enhanced both antimicrobial and anticancer activities, indicating that structural variations can lead to improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-oxo-1-phenylcyclopentanecarbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step pathways involving cyclization and functional group introduction. For example:

- Cyclopentane framework formation : Cyclohexanone derivatives are cyclized under basic conditions (e.g., NaOH/K₂CO₃) in ethanol or methanol .

- Nitrile group addition : Nucleophilic substitution with cyanide sources (e.g., KCN/NaCN) under reflux conditions .

- Critical parameters : Solvent polarity (methanol vs. DMF), temperature (room temp. to 80°C), and stoichiometry of reagents significantly impact yield (e.g., 60–85% reported in analogous syntheses) .

Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : ¹H/¹³C NMR resolves the phenyl, ketone, and nitrile groups. For example, nitrile carbons appear at ~120 ppm in ¹³C NMR .

- IR : Strong absorption bands at ~2240 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated 199.1 g/mol for C₁₂H₁₁NO) .

Advanced Research Questions

Q. How can conflicting data on the reactivity of the ketone group in this compound be resolved?

- Methodological Answer : Discrepancies in reduction/oxidation outcomes may arise from competing reaction pathways:

- Reduction : Use of LiAlH₄ selectively reduces the ketone to alcohol, while catalytic hydrogenation (H₂/Pd-C) may preserve the nitrile group .

- Oxidation : MnO₂ or CrO₃ oxidizes the ketone to carboxylic acid derivatives, but over-oxidation risks require controlled stoichiometry .

- Analytical validation : In-situ FTIR or LC-MS monitoring can track intermediate formation and resolve mechanistic ambiguities .

Q. What strategies optimize the regioselectivity of electrophilic substitution on the phenyl ring in derivatives of this compound?

- Methodological Answer :

- Directing effects : The electron-withdrawing nitrile and ketone groups meta-direct electrophiles (e.g., nitration yields 3-nitro derivatives) .

- Protection/deprotection : Temporary protection of the ketone (e.g., acetal formation) alters electronic effects, enabling para-substitution .

- Computational modeling : DFT calculations (e.g., Fukui indices) predict reactive sites, guiding experimental design .

Q. How does the electronic structure of this compound influence its biological activity in enzyme inhibition studies?

- Methodological Answer :

- Lipophilicity : The nitrile and ketone groups enhance membrane permeability (logP ~1.5–2.0), critical for cellular uptake .

- H-bonding : The ketone oxygen acts as a H-bond acceptor, interacting with catalytic residues in enzymes (e.g., cyclooxygenase-2) .

- SAR studies : Fluorine substitution at the phenyl ring (analogous to ) increases metabolic stability and target affinity .

Data Contradiction Analysis

Q. Why do studies report varying bioactivity outcomes for this compound analogs?

- Methodological Answer : Discrepancies often stem from:

- Purity issues : HPLC purity thresholds (>95%) are essential; impurities (e.g., unreacted nitrile precursors) skew biological assays .

- Assay conditions : Varying pH (6.5 vs. 7.4) or solvent (DMSO vs. ethanol) alters compound solubility and activity .

- Structural analogs : Trifluoromethyl substitution (e.g., ) enhances potency but introduces steric effects that reduce binding in some targets .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the cytotoxicity of this compound derivatives?

- Methodological Answer :

- MTT/PrestoBlue assays : Quantify mitochondrial activity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- ROS detection : Use DCFH-DA probes to assess oxidative stress induction, linked to apoptosis pathways .

- Control experiments : Include cisplatin or doxorubicin as positive controls and assess solvent-only baselines .

Structural and Functional Comparisons

Q. How does this compound compare to its cyclohexane analogs in reactivity and bioactivity?

- Methodological Answer :

- Ring strain : The cyclopentane ring increases torsional strain vs. cyclohexane, accelerating nucleophilic attack at the ketone .

- Bioactivity : Cyclopentane derivatives show higher metabolic stability but lower aqueous solubility than cyclohexane analogs (e.g., logS −2.1 vs. −1.8) .

- Synthetic flexibility : Cyclohexane frameworks allow more substituent positions, enabling diverse derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.